Claimed NADPH Oxidase Inhibitor Activity vs. the Misattribution to Apocynin Literature
A vendor's technical datasheet is the sole source of activity information, claiming the compound is 'An inhibitor of NADPH oxidase' . Critically, the vendor's references supporting this claim (Impellizzeri, D. et al., Biochem. Pharmac., 2011; Genovese, T. et al., Brain Res., 2011) pertain exclusively to the molecule apocynin, not to 2-methyl-6-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridazin-3(2H)-one. This is a severe data integrity flaw. For reference, the well-characterized inhibitor GKT136901 has a reported Ki of 160 nM for NOX1 . No analogous data exist for the target compound.
| Evidence Dimension | Source reliability and specificity of biological activity claim |
|---|---|
| Target Compound Data | Claimed as NADPH oxidase inhibitor; no quantitative data available |
| Comparator Or Baseline | Apocynin (literature provided by vendor) and GKT136901 (Ki NOX1 = 160 nM) |
| Quantified Difference | Not calculable. The target compound's literature reference is false, and no real potency value exists. |
| Conditions | Vendor technical datasheet vs. published biochemical assay (GKT136901) |
Why This Matters
Procurement decisions based on this vendor listing are scientifically unsound and would not pass internal review due to the misattribution of reference data, making the compound unselectable for any application requiring a verified NADPH oxidase inhibitor.
